molecular formula C10H7NO B8334648 4-Hydroxy-3-(prop-1-ynyl)benzonitrile

4-Hydroxy-3-(prop-1-ynyl)benzonitrile

Cat. No. B8334648
M. Wt: 157.17 g/mol
InChI Key: YUTCTKZJJMMSHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09181182B2

Procedure details

A suspension of the product of Step A (0.3 g; 1.22 mmol) in HMDSA (2 ml) and saccharine (0.1 g) was refluxed under N2 until reaction became homogenous (˜30 min). After cooling to room temperature, the HMDSA was removed in vacuo and the residue was diluted to 4 ml with anhydrous THF. At the same time ZnCl2 (0.2 g; 1.47 mmol) was heated to ˜110° C., in separate flask, in vacuo, cooled to room temperature under N2 and diluted to 4 ml with anhydrous THF. To it 0.5 M prop-1-ynyl-magnesium bromide in THF (4.9 ml; 2.45 mmol) was added at room temperature and this was stirred for 10 min under N2. To it a solution of silinated product of Step A was added, followed by Pd(PPh3)4 (0.11 g; 0.095 mmol) and CuI (0.05 g; 0.26 mmol). After stirring for 1 h at room temperature under N2, MeOH (5 ml) was added and solvents were removed under reduced pressure. The residue was diluted to 20 ml with EtOAc, washed with saturated NH4Cl (2×5 ml), H2O (10 ml), brine, dried anhydrous MgSO4, filtered and filtrate evaporated to dryness under reduced pressure. The residue was purified by FCC (SiO2, CH2Cl2) to give title compound (0.16 g; 78%), as colourless solid. 1H-NMR (CDCl3) 2.14 (s, 3H); 6.26 (s, 1H); 6.97 (d, 1H, J=8.5 Hz); 7.46 (dd, 1H, J=2.1 Hz, 8.5 Hz); 7.57 (d, 1H, 2.1 Hz).
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
4.9 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0.2 g
Type
catalyst
Reaction Step Six
Quantity
0.11 g
Type
catalyst
Reaction Step Seven
Name
Quantity
0.05 g
Type
catalyst
Reaction Step Eight
Yield
78%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][C:3]=1I.S1(C2[C:17](=[CH:18]C=CC=2)[C:15](=O)N1)(=O)=O.C([Mg]Br)#CC.CO>C1COCC1.[Cl-].[Cl-].[Zn+2].C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.[Cu]I>[OH:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][C:3]=1[C:15]#[C:17][CH3:18] |f:5.6.7,^1:41,43,62,81|

Inputs

Step One
Name
Quantity
0.3 g
Type
reactant
Smiles
OC1=C(C=C(C#N)C=C1)I
Name
Quantity
0.1 g
Type
reactant
Smiles
S1(=O)(=O)NC(=O)C2=CC=CC=C12
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#CC)[Mg]Br
Name
Quantity
4.9 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C(C=C(C#N)C=C1)I
Step Four
Name
Quantity
5 mL
Type
reactant
Smiles
CO
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Six
Name
Quantity
0.2 g
Type
catalyst
Smiles
[Cl-].[Cl-].[Zn+2]
Step Seven
Name
Quantity
0.11 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Step Eight
Name
Quantity
0.05 g
Type
catalyst
Smiles
[Cu]I

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
this was stirred for 10 min under N2
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed under N2 until reaction
CUSTOM
Type
CUSTOM
Details
(˜30 min)
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the HMDSA was removed in vacuo
ADDITION
Type
ADDITION
Details
the residue was diluted to 4 ml with anhydrous THF
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature under N2
STIRRING
Type
STIRRING
Details
After stirring for 1 h at room temperature under N2
Duration
1 h
CUSTOM
Type
CUSTOM
Details
solvents were removed under reduced pressure
ADDITION
Type
ADDITION
Details
The residue was diluted to 20 ml with EtOAc
WASH
Type
WASH
Details
washed with saturated NH4Cl (2×5 ml), H2O (10 ml), brine, dried anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
filtrate evaporated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by FCC (SiO2, CH2Cl2)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
OC1=C(C=C(C#N)C=C1)C#CC
Measurements
Type Value Analysis
AMOUNT: MASS 0.16 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 186.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.